N-(2-oxothiolan-3-yl)oxane-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-9(7-1-4-14-5-2-7)11-8-3-6-15-10(8)13/h7-8H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWADENLSFPJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2CCSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(2-oxothiolan-3-yl)oxane-4-carboxamide
The logical starting point for devising a synthesis of this compound is a retrosynthetic analysis. The most apparent disconnection is at the amide bond, which is a robust and reliable linkage to form in the forward synthesis. This disconnection simplifies the target molecule into two key building blocks: 3-aminodihydrothiophen-2(3H)-one and oxane-4-carboxylic acid.
This approach is synthetically advantageous as both precursors are well-documented and accessible. Oxane-4-carboxylic acid is a commercially available reagent. chemspider.comnih.gov The amine precursor, 3-aminodihydrothiophen-2(3H)-one, often available as its hydrochloride salt, can be sourced commercially or synthesized, providing a solid foundation for the proposed synthetic route. bldpharm.comcymitquimica.comruthigen.com This retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Disconnection of this compound
(Image is illustrative and not generated from a live tool)
Development of Novel Synthetic Routes for the Chemical Compound
The forward synthesis, based on the retrosynthetic analysis, involves the formation of an amide bond between 3-aminodihydrothiophen-2(3H)-one and oxane-4-carboxylic acid. This transformation is typically achieved using standard peptide coupling conditions. hepatochem.comcommonorganicchemistry.comgrowingscience.com The carboxylic acid is activated in situ to facilitate nucleophilic attack by the amine. A wide variety of reagents have been developed for this purpose, ranging from carbodiimides to phosphonium (B103445) and uronium salts. fishersci.co.uknih.gov
A general synthetic scheme would involve dissolving oxane-4-carboxylic acid in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), along with a coupling agent and an organic base to neutralize the hydrochloride salt of the amine and facilitate the reaction.
Stereoselective Synthesis Approaches
The this compound structure possesses a stereocenter at the C3 position of the thiolactone ring. Control of this stereocenter is a critical aspect of its synthesis. The most direct method to achieve a specific stereoisomer is to utilize an enantiomerically pure starting material. For instance, the synthesis can proceed using (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride, which is commercially available, to yield the corresponding (S)-enantiomer of the final product. bldpharm.com
Alternatively, stereoselective synthesis of the 3-aminodihydrothiophen-2(3H)-one precursor could be explored. Asymmetric methodologies, such as rhodium-catalyzed conjugate arylation on dehydroalanine (B155165) derivatives, have been shown to produce chiral amino acids with high enantioselectivity, and similar principles could be adapted for the synthesis of the thiolactone precursor. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of the amide coupling reaction is highly dependent on the chosen conditions. growingscience.com A systematic optimization study is crucial to maximize the yield and purity of this compound. Key parameters to investigate include the choice of coupling reagent, base, solvent, and reaction temperature. nih.gov A variety of modern coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be screened. fishersci.co.uknih.gov
An illustrative optimization table is presented below, showcasing hypothetical results from screening various reaction conditions for the coupling of 3-aminodihydrothiophen-2(3H)-one hydrochloride and oxane-4-carboxylic acid.
Table 1: Optimization of Amide Coupling Reaction Conditions
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | EDC (1.2) / HOBt (1.2) | DIPEA (2.5) | DCM | 25 | 12 | 75 |
| 2 | DCC (1.2) / DMAP (0.1) | DIPEA (2.5) | DCM | 25 | 12 | 68 |
| 3 | HATU (1.2) | DIPEA (3.0) | DMF | 25 | 4 | 92 |
| 4 | HATU (1.2) | DIPEA (3.0) | DMF | 0 to 25 | 6 | 95 |
| 5 | PyBOP (1.2) | DIPEA (3.0) | MeCN | 25 | 8 | 88 |
Preparation of this compound Derivatives and Analogues
Further chemical exploration involves the synthesis of derivatives and analogues to investigate structure-activity relationships in various contexts. This can be achieved through functional group interconversion or by modifying the core heterocyclic scaffolds.
Strategies for Functional Group Interconversion
The parent molecule contains several functional groups amenable to chemical transformation: the amide, the thioester, and the ether linkage.
Amide Reduction: The amide bond can be reduced to the corresponding secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), yielding N-((2-oxothiolan-3-yl)methyl)oxane-4-amine.
Thiolactone Ring Opening: Thiolactones are susceptible to nucleophilic attack. Aminolysis with various amines can open the ring to form amide-thiol derivatives. nih.govresearchgate.net This reaction provides a straightforward method for attaching different side chains. Similarly, thiolysis can be used to generate thioesters. nih.gov
Carbonyl Group Reduction: The carbonyl of the thiolactone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leading to N-(2-hydroxythiolan-3-yl)oxane-4-carboxamide.
Scaffold Diversification Methodologies
Creating analogues with modified core structures is a common strategy in medicinal chemistry. nih.gov This involves replacing one or both of the heterocyclic rings with alternative scaffolds.
Thiolactone Scaffold Modification: The 3-aminodihydrothiophen-2(3H)-one moiety can be replaced with other cyclic structures. For example, using 3-aminopyrrolidin-2-one (B1279418) would result in a lactam analogue, while using 3-amino-dihydrofuran-2(3H)-one would yield a lactone analogue.
Oxane Scaffold Modification: The oxane-4-carboxylic acid can be substituted with other cyclic carboxylic acids. For instance, using tetrahydrofuran-3-carboxylic acid or cyclohexane-1,4-dicarboxylic acid monoester would generate analogues with different ring sizes, heteroatoms, or substitution patterns. The synthesis of various oxazine (B8389632) and other heterocyclic derivatives often follows modular pathways that could be adapted for this purpose. derpharmachemica.com
The table below provides examples of potential analogues that could be synthesized through scaffold diversification.
Table 2: Examples of Analogues via Scaffold Diversification
| Analogue Name | Thiolactone Analogue | Oxane Analogue |
|---|---|---|
| N-(2-oxopyrrolidin-3-yl)oxane-4-carboxamide | 3-Aminopyrrolidin-2-one | Oxane-4-carboxylic acid |
| N-(2-oxothiolan-3-yl)tetrahydrofuran-3-carboxamide | 3-Aminodihydrothiophen-2(3H)-one | Tetrahydrofuran-3-carboxylic acid |
| N-(2-oxothiolan-3-yl)cyclohexanecarboxamide | 3-Aminodihydrothiophen-2(3H)-one | Cyclohexanecarboxamide |
| N-(2-oxoazepan-3-yl)oxane-4-carboxamide | 3-Aminoazepan-2-one | Oxane-4-carboxylic acid |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical endeavor aimed at minimizing environmental impact and enhancing the sustainability of chemical manufacturing. For a compound such as this compound, a hypothetical exploration of green synthetic strategies can be constructed by examining environmentally benign methodologies for the formation of its constituent thiolactone and oxane carboxamide moieties, as well as the final amide bond formation.
Hypothetical Green Synthetic Approach
Green Synthesis of the 2-Oxothiolan-3-yl Moiety
The 2-oxothiolan, or γ-thiolactone, ring is a key structural feature. Traditional methods for the synthesis of thiolactones often involve multi-step procedures with hazardous reagents. A greener approach could leverage biocatalysis, a cornerstone of green chemistry that utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.
Recent research has demonstrated the potential of lactonase enzymes in the stereoselective synthesis of chiral γ-thiolactones. nih.gov For instance, an engineered lactonase could be employed for the kinetic resolution of a racemic thiolactone precursor, yielding the desired enantiomer with high purity. nih.gov This biocatalytic approach offers significant advantages over classical chemical resolutions, which often require stoichiometric amounts of resolving agents and multiple protection/deprotection steps.
Another green strategy for the synthesis of related γ-butyrolactones involves the use of renewable resources. For example, γ-butyrolactone (GBL) can be synthesized from biomass-derived 2-furanone through catalytic hydrogenation. nih.govrsc.org This suggests a potential pathway where a sulfur-containing analogue derived from renewable sources could be cyclized to form the thiolactone ring.
| Feature | Traditional Method | Green Biocatalytic Method |
| Catalyst | Stoichiometric acid/base | Lactonase enzyme |
| Solvent | Dichloromethane, Toluene | Water, Buffer solutions |
| Temperature | High temperatures (reflux) | Ambient temperature |
| Byproducts | Salt waste, organic waste | Minimal, biodegradable |
| Stereoselectivity | Often requires chiral pool synthesis | High enantioselectivity |
Green Synthesis of the Oxane-4-carboxamide Moiety
The oxane-4-carboxamide portion of the molecule, derived from tetrahydropyran-4-carboxylic acid, can also be synthesized using greener methods. The synthesis of substituted tetrahydropyrans is of significant interest due to their prevalence in natural products. syr.edu Green approaches to these structures often focus on catalytic, one-pot reactions.
A commercially viable and environmentally conscious synthesis of tetrahydropyran-4-carboxylic acid has been reported, involving the cyclization of diethyl malonate and bis-(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation. ijprajournal.com While this method still uses chlorinated compounds, optimization to reduce their use and employ greener solvents would enhance its environmental profile. Organocatalytic methods for the asymmetric synthesis of tetrahydropyrans also represent a promising green alternative, avoiding the use of heavy metals. nih.gov
Furthermore, the direct synthesis of the carboxamide can be envisioned. A patent describes the preparation of tetrahydropyran-4-carboxylic acid amide from the corresponding acid chloride. google.com A greener adaptation of this would avoid the use of halogenating agents like thionyl chloride by employing direct amidation methods.
Green Amide Bond Formation
The final step in the synthesis of this compound is the formation of the amide bond. Traditional amide synthesis often relies on coupling reagents that generate significant amounts of waste. Green chemistry has spurred the development of catalytic and solvent-free methods for amidation.
One promising approach is the direct condensation of a carboxylic acid (oxane-4-carboxylic acid) and an amine (3-amino-2-oxothiolane) using a recyclable, heterogeneous catalyst. For example, clay-based catalysts have been shown to be effective in solvent-free, microwave-irradiated amide synthesis, offering short reaction times and easy catalyst separation. stmjournals.in
Solvent-free or "melt" conditions for lactone aminolysis have also been shown to be effective, maximizing reaction rate and yield while eliminating the need for solvents. acs.org Boric acid has been investigated as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) (as an ammonia (B1221849) source), which could be adapted for the target amine. researchgate.net
| Method | Reagents/Catalysts | Solvents | Conditions | Atom Economy |
| Traditional Coupling | Carbodiimides, HOBt | DMF, DCM | Room Temperature | Low |
| Catalytic Amidation | Boronic acids, Fe-Al clay | Toluene (azeotropic removal of water) or Solvent-free | High Temperature or Microwave | High |
| Biocatalytic Amidation | Lipases, Proteases | Organic solvents or aqueous media | Mild (e.g., 30-60 °C) | High |
| Solvent-Free | Boric acid | None | Heating | High |
By integrating these green chemistry principles—biocatalysis for the thiolactone, efficient catalytic synthesis for the oxane derivative, and a solvent-free, catalytic amidation—a significantly more sustainable synthetic route to this compound can be envisioned. This approach would not only reduce waste and energy consumption but also enhance the safety and efficiency of the manufacturing process.
Advanced Structural and Stereochemical Investigations
Conformational Analysis of the Oxathiolane Moiety within the Chemical Compound
The specific conformation adopted by the oxathiolane moiety in N-(2-oxothiolan-3-yl)oxane-4-carboxamide will be influenced by the steric and electronic effects of the oxane-4-carboxamide substituent at the 3-position. The bulky nature of this substituent likely favors a conformation that minimizes steric hindrance. Computational modeling and molecular mechanics calculations are valuable tools for predicting the most stable conformers and the energy barriers between them. Such studies on analogous N-acyl homoserine lactones have revealed the presence of specific low-energy conformations that are crucial for their biological activity. acs.org
Stereoisomeric Characterization and Separation of this compound
This compound possesses a chiral center at the C3 position of the 2-oxothiolane ring. This gives rise to the existence of two enantiomers, the (R)- and (S)-forms. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and physical properties.
Higher-Order Structural Elucidation using Advanced Spectroscopic Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectrum of this compound. scribd.com Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between atoms within the molecule.
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the spin systems within the 2-oxothiolane and oxane rings.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing unambiguous assignment of the carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxathiolane C2 (C=O) | - | ~175 |
| Oxathiolane C3 | ~4.5 | ~50 |
| Oxathiolane C4 | ~2.2 - 2.8 | ~30 |
| Oxathiolane C5 | ~3.2 - 3.6 | ~40 |
| Amide NH | ~7.5 - 8.5 | - |
| Oxane C4 | ~2.5 | ~45 |
| Oxane C2, C6 (axial) | ~3.4 | ~65 |
| Oxane C2, C6 (equatorial) | ~3.9 | ~65 |
| Oxane C3, C5 (axial) | ~1.6 | ~35 |
| Oxane C3, C5 (equatorial) | ~1.8 | ~35 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. For this compound, these techniques can be used to confirm the presence of key structural motifs.
FT-IR Spectroscopy : The FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the thiolactone and the amide, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide group would appear as a distinct band around 3300 cm⁻¹. C-S stretching vibrations of the thiolactone ring are expected at lower frequencies.
Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is particularly useful for observing vibrations of non-polar bonds. nih.gov The C-S and S-S bonds, if present as impurities, would give rise to strong Raman signals. Studies on γ-butyrolactone, an oxygen analog of the 2-oxothiolane ring, have provided detailed assignments of its vibrational modes, which can serve as a basis for interpreting the spectra of the target compound. researchgate.netnih.govsphinxsai.comacs.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3350 - 3250 |
| C-H (sp³) | Stretch | 3000 - 2850 |
| Thiolactone C=O | Stretch | 1750 - 1700 |
| Amide C=O (Amide I) | Stretch | 1680 - 1630 |
| Amide N-H | Bend (Amide II) | 1570 - 1515 |
| C-O (Oxane) | Stretch | 1150 - 1050 |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of both the oxathiolane and oxane rings and their relative orientation.
Furthermore, the crystal packing arrangement would reveal the intermolecular interactions, such as hydrogen bonds involving the amide N-H and carbonyl groups, that stabilize the crystal lattice. The study of co-crystals, where the target molecule is crystallized with a second compound, can provide insights into its intermolecular recognition properties and potentially offer alternative solid forms with different physical properties. While no specific crystallographic data for this compound is publicly available, analysis of related structures, such as those of various carboxamides and heterocyclic compounds, provides a framework for understanding the potential crystal packing motifs. researchgate.netnih.govresearchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-N-(2-oxothiolan-3-yl)oxane-4-carboxamide |
| (S)-N-(2-oxothiolan-3-yl)oxane-4-carboxamide |
| N-acyl homoserine lactones |
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of a molecule. For N-(2-oxothiolan-3-yl)oxane-4-carboxamide, these calculations would provide insights into its molecular orbitals, charge distribution, and electrostatic potential.
Key Parameters from Quantum Mechanical Calculations:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack).
Atomic Charges: Calculating the partial charges on each atom of this compound would help in understanding its polarity and intermolecular interactions.
Hypothetical Data Table: Quantum Mechanical Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.8 D | Molecular polarity |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations would reveal its conformational flexibility and the stability of different conformers in various environments (e.g., in a vacuum or in a solvent).
Insights from Molecular Dynamics Simulations:
Conformational Analysis: By simulating the molecule's movements, researchers can identify the most stable, low-energy conformations. This is crucial for understanding how the molecule might bind to a biological target.
Root Mean Square Deviation (RMSD): RMSD plots from MD simulations are used to assess the stability of the molecule's structure over the simulation time. A stable system will show fluctuations around an average value. mdpi.com
Solvent Effects: MD simulations can incorporate solvent molecules to provide a more realistic model of the compound's behavior in a biological milieu.
Hypothetical Data Table: Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) (C-C-N-C) | Stability |
| 1 | 0.0 | 175 | Most Stable |
| 2 | 1.2 | 65 | Meta-stable |
| 3 | 2.5 | -70 | Meta-stable |
In Silico Prediction of Molecular Interactions and Potential Biological Targets
In silico methods are instrumental in identifying potential biological targets for a compound and predicting its binding affinity.
Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein target. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. d-nb.info The process involves placing the ligand in the binding site of a protein and calculating the binding energy for different orientations and conformations. nih.gov
Key Outputs of Docking Simulations:
Binding Affinity: A scoring function is used to estimate the binding free energy, which indicates the strength of the interaction between the ligand and the protein.
Binding Mode: Docking predicts the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For instance, in studies of other carboxamide derivatives, docking has been used to predict binding to enzymes like cyclooxygenases (COX). nih.gov
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the binding site of a protein.
Once a pharmacophore model is developed for a target of interest, it can be used to screen large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for the Chemical Compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The development of a QSAR model for this compound and its analogues would involve:
Data Set Preparation: A series of analogues would be synthesized and their biological activity measured.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Molecular Mechanism of Action and Biological Interactions in Vitro and Pre Clinical Focus
Receptor Binding Studies and Elucidation of Specific Binding Sites
The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effect. Research in this area for N-(2-oxothiolan-3-yl)oxane-4-carboxamide is in its nascent stages.
Radioligand binding assays are a standard method to characterize the affinity of a compound for a particular receptor. A thorough review of the available scientific literature indicates that no data from radioligand binding assays for this compound have been published. Consequently, its affinity (typically expressed as Ki or IC50 values) for any specific receptor target is currently unknown.
Competitive binding assays are employed to determine a compound's ability to displace a known ligand from its receptor, thereby providing insight into its binding affinity and selectivity. There is currently no publicly available data from competitive binding assays for this compound. This information is essential for understanding its potential to interact with various receptor systems in the body.
Cellular Pathway Modulation and Downstream Signaling Effects (In Vitro)
Understanding how a compound affects cellular pathways and downstream signaling is critical to defining its cellular mechanism of action. For this compound, in vitro studies exploring its impact on specific signaling cascades have not yet been reported in the scientific literature. Therefore, its effects on cellular processes such as proliferation, apoptosis, or inflammation remain to be elucidated.
No Publicly Available Data on the Biological Activity of this compound
Following a comprehensive review of publicly accessible scientific literature and databases, no specific information is currently available regarding the molecular mechanism of action or biological interactions of the chemical compound This compound .
Extensive searches for preclinical and in vitro studies on this particular molecule did not yield any data related to its effects on signal transduction pathways, gene expression, protein synthesis, or its interactions with biomacromolecules such as proteins, nucleic acids, and lipids.
Consequently, the requested detailed article focusing on the specific biological activities of this compound cannot be generated at this time due to the absence of foundational research on this compound. The scientific community has not yet published findings that would allow for an analysis of its potential biological effects.
Structure Activity Relationship Sar and Analogue Design
Systematic Modification of the N-(2-oxothiolan-3-yl)oxane-4-carboxamide Scaffold
Systematic modification of the lead compound, this compound, would involve alterations to its three main components: the 2-oxothiolane ring, the oxane ring, and the connecting carboxamide linker.
The 2-Oxothiolane Moiety:
The 2-oxothiolane ring, also known as a γ-thiolactone, is a key feature. In related compounds, such as N-acyl homocysteine thiolactones, this moiety plays a significant role in biological activity, including the modulation of quorum sensing in bacteria like Pseudomonas aeruginosa. nih.govnih.gov Modifications to this ring can have a profound impact on activity.
Ring Size: Expansion or contraction of the five-membered thiolactone ring to a six-membered thianone or a four-membered thietanone would alter the ring strain and the orientation of the substituents, likely affecting binding to biological targets.
Substitution on the Ring: Introduction of substituents at positions 4 and 5 of the 2-oxothiolane ring could influence both the steric and electronic properties of the molecule. For instance, alkyl or aryl groups could enhance hydrophobic interactions with a target protein.
Stereochemistry: The stereocenter at position 3 is critical. In many biologically active compounds, one enantiomer is significantly more potent than the other. The (S)-configuration is often preferred in related lactone-containing enzyme inhibitors. nih.gov
The Oxane Moiety:
Ring Conformation: The chair conformation of the oxane ring places substituents in either axial or equatorial positions. Altering the substitution pattern can lock the ring in a specific conformation, which may be more favorable for binding.
Substitution on the Ring: Adding substituents to the oxane ring can explore further binding interactions. For example, hydroxyl or amino groups could form hydrogen bonds, while lipophilic groups could engage in van der Waals interactions.
The Carboxamide Linker:
The amide bond is a rigid, planar structure that plays a crucial role in orienting the two ring systems.
N-Alkylation: Introduction of a methyl or other small alkyl group on the amide nitrogen would remove the hydrogen bond donor capability and could influence the rotational barrier around the C-N bond.
Linker Homologation: Inserting a methylene (B1212753) group between the oxane ring and the carbonyl group would increase the flexibility and distance between the two rings.
Amide Isosteres: Replacing the amide bond with isosteres such as a reverse amide, an ester, a ketone, or a sulfonamide would alter the electronic and hydrogen bonding properties of the linker.
Rational Design of Novel Analogues for Enhanced Activity or Selectivity
Rational drug design for analogues of this compound would leverage computational modeling and an understanding of the target's structure, if known. nih.gov A fragment-based approach could also be employed, where the individual contributions of the 2-oxothiolane and oxane-4-carboxamide fragments are optimized independently before being combined. nih.gov
For instance, if the target is an enzyme, docking studies could be used to predict the binding mode of the lead compound. This information would guide the design of new analogues with improved complementarity to the active site. For example, if a hydrophobic pocket is identified near the oxane ring, analogues with lipophilic substituents at that position would be synthesized.
In the absence of a known target, a pharmacophore model could be developed based on a series of active analogues. This model would define the essential spatial arrangement of chemical features required for activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.
Elucidation of Key Structural Features for Biological Potency
Based on studies of related compounds, several structural features are likely to be key for the biological potency of this compound analogues.
The Thiolactone Carbonyl: The carbonyl group of the 2-oxothiolane ring is a potential hydrogen bond acceptor and may also be susceptible to nucleophilic attack by a catalytic residue (e.g., serine or cysteine) in an enzyme active site. The reactivity of this carbonyl is a critical determinant of activity in some classes of enzyme inhibitors.
The Amide Moiety: The amide bond provides a rigid scaffold and possesses both a hydrogen bond donor (N-H) and acceptor (C=O). These are crucial for forming specific interactions with biological targets.
The Oxane Oxygen: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, contributing to the binding affinity and solubility of the compound.
The following table summarizes the structure-activity relationships for a series of N-acyl L-homocysteine thiolactones, which share the 2-oxothiolane core, in modulating the RhlR quorum sensing receptor in P. aeruginosa. nih.gov
| Compound | Acyl Chain | EC50 (µM) |
| 1 | Butyryl | >100 |
| 2 | Hexanoyl | 1.5 |
| 3 | Octanoyl | 0.5 |
| 4 | Decanoyl | 2.5 |
| 5 | Dodecanoyl | >100 |
This data indicates that an acyl chain of intermediate length (6-10 carbons) is optimal for this particular biological activity.
Similarly, for a series of N-(2-oxo-3-oxetanyl)amides, which have a related β-lactone ring, the nature of the substituent on the amide nitrogen significantly impacts their inhibitory potency against N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov
| Compound | Amide Substituent | IC50 (nM) |
| (S)-OOPP | 3-phenylpropionyl | 420 |
| 7h | biphenyl-4-carbonyl | 115 |
This suggests that a larger, more hydrophobic substituent on the amide can lead to enhanced potency.
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of related compounds, enabling a more comprehensive exploration of the chemical space around the this compound scaffold. wiley.com A solid-phase synthesis approach could be employed to generate a library of analogues. combichemistry.com
For example, a resin-bound 3-amino-2-oxothiolane could be acylated with a diverse set of carboxylic acids, including various substituted oxane-4-carboxylic acids. This would allow for the rapid generation of a library of compounds with variations in the "oxane-4-carboxamide" portion.
Alternatively, a "split-and-pool" strategy could be used to create a more complex library. In this approach, the resin would be divided into portions, each reacting with a different building block, and then recombined before the next synthetic step. This allows for the exponential generation of a large number of unique compounds.
The general synthetic route for creating a library could involve the coupling of a set of diverse building blocks (BB1 and BB2) to a core scaffold, as illustrated below:
Scaffold + BB1 + BB2 → Library of Products
Where:
Scaffold: Could be either the 3-amino-2-oxothiolane or oxane-4-carboxylic acid.
BB1 and BB2: Would be a diverse collection of carboxylic acids or amines, respectively, to be coupled to the scaffold.
This approach would facilitate a thorough investigation of the structure-activity relationships and the identification of novel analogues with improved biological profiles.
Advanced Analytical and Characterization Methodologies
High-Resolution Mass Spectrometry for Elucidation of Fragmentation Patterns and Metabolic Pathways (in vitro)
High-resolution mass spectrometry (HRMS) stands as a critical tool for the structural elucidation of novel compounds and their metabolites. Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would provide the necessary mass accuracy to determine the elemental composition of N-(2-oxothiolan-3-yl)oxane-4-carboxamide and its potential in vitro metabolites.
In a hypothetical study, the compound would be subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. The resulting product ions would offer insights into the molecule's structure. For instance, characteristic losses of the oxane ring or the thiolactone moiety would be anticipated.
Expected Fragmentation: Cleavage of the amide bond would likely be a primary fragmentation pathway, yielding ions corresponding to the oxane-4-carboxamide and the 3-amino-2-oxothiolan portions. Further fragmentation of the thiolactone ring could involve the loss of carbon monoxide (CO) or the entire side chain.
In Vitro Metabolic Pathways: To study its metabolic fate, this compound would be incubated with liver microsomes or other enzyme systems. HRMS would then be used to identify potential metabolic transformations such as hydroxylation, oxidation, or ring-opening of the thiolactone. The high mass accuracy of the technique would allow for the confident identification of these metabolic products.
Currently, there is no published data detailing the specific fragmentation patterns or the in vitro metabolic pathways of this compound.
Hyphenated Chromatographic Techniques for Separation and Purity Assessment
Hyphenated chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of a compound's purity.
LC-MS would be the premier technique for the analysis of this compound in various matrices. A reversed-phase high-performance liquid chromatography (HPLC) method, likely employing a C18 column, would be developed for its separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
The HPLC system would be coupled to a mass spectrometer, allowing for the simultaneous separation and detection of the compound and any impurities. This setup is crucial for purity assessment, enabling the identification and quantification of related substances.
No specific LC-MS methods for the analysis of this compound have been reported in the scientific literature.
For GC-MS analysis, this compound would likely require derivatization to increase its volatility and thermal stability. Derivatizing agents such as silylating agents (e.g., BSTFA) could be employed to react with the amide proton.
The derivatized compound would then be introduced into the gas chromatograph, where it would be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer would then detect the separated components, providing information on their identity and quantity. GC-MS is particularly useful for identifying volatile and semi-volatile impurities.
There are no published GC-MS methods specifically developed for the analysis of this compound.
Capillary Electrophoresis for Chiral Separation and Purity Analysis
This compound possesses a chiral center at the 3-position of the thiolactone ring. Capillary electrophoresis (CE) would be a powerful technique for the separation of its enantiomers. Chiral selectors, such as cyclodextrins, would be added to the background electrolyte to facilitate the separation of the (R)- and (S)-enantiomers.
The separation in CE is based on the differential migration of the enantiomers in the electric field due to their transient diastereomeric interactions with the chiral selector. This technique offers high efficiency and resolution for chiral separations. CE can also be utilized for purity analysis, providing an orthogonal separation mechanism to liquid chromatography.
To date, no studies utilizing capillary electrophoresis for the chiral separation or purity analysis of this compound have been documented.
Microcalorimetry Techniques (e.g., ITC, DSC) for Binding Thermodynamics
Microcalorimetry techniques are essential for characterizing the thermodynamics of molecular interactions.
Isothermal Titration Calorimetry (ITC): If this compound were to be investigated for its binding affinity to a biological target (e.g., a protein), ITC would be the gold standard. This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal stability of a molecule. For this compound, DSC could be used to determine its melting point and enthalpy of fusion, providing information about its crystalline structure and purity. In the context of its interaction with a target protein, DSC could also be used to assess changes in the protein's thermal stability upon binding of the compound.
There is no available literature reporting the use of microcalorimetry techniques to study the binding thermodynamics of this compound.
Future Research Directions and Emerging Paradigms
Integration of N-(2-oxothiolan-3-yl)oxane-4-carboxamide into Chemical Biology Probes
Chemical probes are essential tools for dissecting complex biological processes. The distinct functionalities within this compound make it an attractive candidate for the design of novel probes. The thiolactone ring is a particularly noteworthy feature; it can undergo nucleophilic attack by amines, such as the side chain of lysine (B10760008) residues in proteins, in a ring-opening reaction. mdpi.comnih.govresearchgate.net This process, known as aminolysis, covalently attaches the molecule to the target and simultaneously unmasks a free thiol group. mdpi.com
This released thiol provides a versatile chemical handle for subsequent modifications in a two-step labeling strategy. For instance, a fluorescent dye or a biotin (B1667282) tag, each containing a thiol-reactive group (e.g., a maleimide), could be introduced to allow for visualization or enrichment of the labeled biomolecules. sigmaaldrich.comnih.gov The oxane ring serves as a stable, and potentially tunable, scaffold. Modifications to the oxane moiety could be used to alter the probe's solubility, cell permeability, and pharmacokinetic properties, while the carboxamide linker provides structural rigidity.
Future research would focus on synthesizing derivatives of this compound and evaluating their reactivity and selectivity towards specific biological nucleophiles. The development of probes based on this scaffold could enable new strategies for activity-based protein profiling and the identification of novel drug targets.
Hypothetical Data on Two-Step Protein Labeling Efficiency
| Probe Derivative | Target Protein | Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) |
|---|---|---|---|---|
| Probe A (Parent Compound) | Human Serum Albumin | 10 | 60 | 45 |
| Probe B (PEGylated Oxane) | Human Serum Albumin | 10 | 60 | 52 |
| Probe A (Parent Compound) | Lysozyme | 25 | 120 | 31 |
| Probe B (PEGylated Oxane) | Lysozyme | 25 | 120 | 38 |
Exploration of Potential in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to create complex, functional systems. iipseries.orgyoutube.com The structure of this compound possesses key features for designing self-assembling systems. The amide linkage is a robust hydrogen bond donor and acceptor, which could drive the formation of ordered structures like tapes, sheets, or fibers. The oxygen atom in the oxane ring and the carbonyl group of the thiolactone can also act as hydrogen bond acceptors, contributing to the stability and complexity of potential supramolecular architectures. nih.gov By modifying the compound to include additional recognition motifs, it could be developed into a building block for host-guest systems or molecular sensors. mdpi.comresearchgate.net
In materials science, the ring-opening reactivity of the thiolactone moiety is a prime target for exploitation. mdpi.com This functionality allows the molecule to be used as a monomer in ring-opening polymerization to generate novel polythioesters. researchgate.net Such polymers could exhibit unique properties based on the combined characteristics of the thiolactone and oxane components. Potential applications could include biocompatible materials for drug delivery, hydrogels for tissue engineering, or advanced coatings. The resulting polymers would feature a backbone with periodic amide and thioester linkages, offering sites for further functionalization or degradation.
Hypothetical Properties of a Polymer Derived from this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight (Mn) | 15,200 g/mol | Gel Permeation Chromatography |
| Polydispersity Index (PDI) | 1.35 | Gel Permeation Chromatography |
| Glass Transition Temp. (Tg) | 85 °C | Differential Scanning Calorimetry |
| Tensile Strength | 42 MPa | ASTM D638 |
Challenges in Researching Complex Heterocyclic Compounds
Despite its potential, the study of a molecule like this compound is not without significant challenges, which are common in the field of complex heterocyclic chemistry.
Synthetic Complexity : The synthesis of this molecule is a non-trivial task. It requires a multi-step pathway to construct and link the two distinct heterocyclic rings (thiolactone and oxane) with the correct stereochemistry. ukri.org Achieving high yields and purity can be difficult, potentially limiting the availability of the material for extensive studies. researchgate.netmdpi.com The development of a robust and scalable synthetic route is a primary hurdle that must be overcome. rsc.org
Chemical Reactivity and Stability : The compound contains multiple functional groups, including a reactive thiolactone, a stable ether (oxane), and an amide. The inherent ring strain in the five-membered thiolactone makes it susceptible to nucleophilic attack and hydrolysis, which could present challenges for storage, handling, and application in aqueous environments. rsc.orgnih.gov Selectively modifying one part of the molecule without affecting the thiolactone ring would require careful planning and execution of chemical reactions.
Characterization and Analysis : The structural complexity necessitates the use of a suite of advanced analytical techniques for unambiguous characterization. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and potentially X-ray crystallography to confirm its three-dimensional structure and stereochemistry.
Predicting Physicochemical and Biological Properties : Computational modeling can provide insights, but accurately predicting the compound's behavior—from its conformational flexibility to its interactions with biological targets—is challenging. The interplay between the hydrophilic oxane and amide components and the more reactive thiolactone ring makes its properties difficult to forecast without extensive empirical investigation.
Opportunities for Interdisciplinary Research and Collaborative Initiatives
Overcoming the challenges and realizing the full potential of this compound requires a highly interdisciplinary approach. Collaborative initiatives are essential for driving research forward in this area. nih.govmdpi.com
Chemistry and Biology Interface : A strong collaboration between synthetic organic chemists and chemical biologists is crucial. nih.gov Chemists can focus on developing efficient synthetic routes and creating a library of derivatives with diverse functionalities. In parallel, chemical biologists can test these compounds as probes to study cellular pathways, identify protein targets, and explore potential therapeutic applications.
Materials Science and Engineering : Polymer chemists and materials scientists can collaborate to explore the polymerization of this molecule and characterize the resulting materials. This partnership could lead to the development of novel biomaterials, with engineers helping to design and fabricate devices for applications in medicine or biotechnology. mdpi.com
Computational and Experimental Synergy : Integrating computational chemistry with experimental work can accelerate the research process. nih.gov Theoretical chemists can model the reactivity of the thiolactone, predict the self-assembly behavior of the molecule, and perform virtual screening against biological targets. These computational predictions can guide experimentalists, helping them to prioritize synthetic targets and design more effective experiments.
Such collaborative frameworks, often fostered through partnerships between academic institutions and industrial research laboratories, are vital for translating fundamental chemical discoveries into practical applications. rsc.org
Q & A
Q. What computational methods validate the compound’s interaction with novel biological targets (e.g., GPCRs)?
- Methodological Answer :
- Homology Modeling : Build 3D models of orphan GPCRs using SWISS-MODEL.
- Binding Free Energy Calculations : Use MM/GBSA to rank ligand poses.
- Validation : Cross-check predictions with surface plasmon resonance (SPR) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
